Cas no 491577-82-3 (Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate)

Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate is a synthetic organic compound featuring a thiazole core substituted with an aminophenyl group and an ethyl carboxylate moiety. This structure imparts versatility in pharmaceutical and agrochemical applications, serving as a key intermediate in the synthesis of biologically active molecules. The presence of both amino and ester functional groups enhances its reactivity, enabling further derivatization for drug discovery and material science research. Its well-defined chemical properties and stability under standard conditions make it a reliable building block for heterocyclic chemistry. The compound is typically characterized by high purity and consistent performance in synthetic pathways.
Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate structure
491577-82-3 structure
Product Name:Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
CAS No:491577-82-3
MF:C12H12N2O2S
MW:248.300881385803
CID:932223
PubChem ID:21105277
Update Time:2025-05-22

Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
    • 2-Thiazolecarboxylic acid,4-(4-aminophenyl)-,ethyl ester
    • 4-(4-aminophenyl)-2-Thiazolecarboxylic acid ethyl ester
    • ethyl 4-(4-aminophenyl)-1,3-thiazole-2-carboxylate
    • 4-(2-ethoxycarbonylthiazol-4-yl)aniline
    • 4-(4-amino-phenyl)-thiazole-2-carboxylic acid ethyl ester
    • AK146645
    • CTK8D4064
    • ethyl 4-(4-amino-phenyl)-thiazole-2-carboxylate
    • SureCN1173463
    • DB-070969
    • SCHEMBL1173463
    • ethyl4-(4-aminophenyl)thiazole-2-carboxylate
    • A7363
    • 2-Thiazolecarboxylic acid,4-(4-aminophenyl)-,ethyl ester
    • 2-Thiazolecarboxylicacid,4-(4-aminophenyl)-,ethylester
    • DTXSID00610800
    • NSFZNEOJGKFVMQ-UHFFFAOYSA-N
    • 491577-82-3
    • AKOS015838785
    • Inchi: 1S/C12H12N2O2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3
    • InChI Key: NSFZNEOJGKFVMQ-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=NC(=C1)C1C=CC(=CC=1)N

Computed Properties

  • Exact Mass: 248.062
  • Monoisotopic Mass: 248.062
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 93.4A^2
  • XLogP3: 2.5

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Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:491577-82-3)Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
Order Number:A7363
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:04
Price ($):312.0
Email:sales@amadischem.com

Additional information on Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate

Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate: A Comprehensive Overview

Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate, with CAS No. 491577-82-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the thiazole class of heterocyclic compounds, which are widely studied for their diverse biological activities and applications in drug design. The structure of Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate features a thiazole ring system substituted with an ethoxycarbonyl group at the 2-position and a 4-aminophenyl group at the 4-position. These substituents contribute to its unique chemical properties and potential biological functions.

The synthesis of Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate typically involves multi-step organic reactions, including nucleophilic substitutions, condensations, and oxidations. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high yields. Such innovations highlight the growing importance of this compound in both academic and industrial settings.

One of the most promising applications of Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate lies in its potential as a lead compound for drug development. Thiazole derivatives are known for their ability to modulate various cellular pathways, making them valuable targets for anti-inflammatory, antitumor, and antimicrobial agents. Recent studies have demonstrated that Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate exhibits potent inhibitory activity against certain enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory drug candidate.

In addition to its pharmacological applications, Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate has also been investigated for its role in materials science. The compound's ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, catalysis, and sensing technologies. Recent research has focused on optimizing the coordination properties of this compound to enhance the performance of MOFs in these areas.

The structural versatility of Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate also makes it a valuable tool in analytical chemistry. Its ability to act as a chelating agent has been exploited in various spectroscopic techniques, such as UV-vis and fluorescence spectroscopy, for the determination of metal ions in complex matrices. This application underscores the compound's utility beyond traditional pharmaceutical research.

Despite its numerous potential applications, the safety profile of Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate remains an area of active investigation. Preclinical studies have indicated that the compound exhibits low toxicity at therapeutic concentrations, but further research is required to fully understand its long-term effects and bioaccumulation potential. Regulatory agencies have emphasized the importance of thorough safety assessments for compounds intended for pharmaceutical use, particularly those with complex structures like this one.

In conclusion, Ethyl 4-(4-Aminophenyl)Thiazole-2-Carboxylate (CAS No. 491577-82-3) is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in the advancement of science and technology.

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Amadis Chemical Company Limited
(CAS:491577-82-3)Ethyl 4-(4-aminophenyl)thiazole-2-carboxylate
A7363
Purity:99%
Quantity:1g
Price ($):312.0
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